N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Description
Properties
IUPAC Name |
N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2S/c1-23(18-13-5-3-4-6-15(13)28(26,27)22-18)12-7-8-25(10-12)17-14-9-21-24(2)16(14)19-11-20-17/h3-6,9,11-12H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBFWWVLLJWKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCC(C3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrazoles
The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation of 5-amino-1-methylpyrazole-4-carbonitrile with formamidine acetate under refluxing ethanol. This yields 1-methylpyrazolo[3,4-d]pyrimidin-4-amine, which is subsequently halogenated at the 4-position using phosphorus oxychloride to introduce a leaving group (e.g., chloride).
Representative Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | 5-Amino-1-methylpyrazole-4-carbonitrile, formamidine acetate, EtOH, reflux, 12 h | 78% |
| Halogenation | POCl₃, DMF (cat.), 110°C, 4 h | 85% |
Functionalization of Pyrrolidin-3-yl Amine
Reductive Amination of Pyrrolidinone
Pyrrolidin-3-amine is prepared via reductive amination of pyrrolidin-3-one using sodium cyanoborohydride and methylamine hydrochloride in methanol. The reaction proceeds at room temperature for 24 h, yielding N-methylpyrrolidin-3-amine with >90% enantiomeric excess when chiral catalysts are employed.
Optimization Data
| Entry | Reducing Agent | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | NaBH₃CN | MeOH | 92 | 95 |
| 2 | NaBH(OAc)₃ | THF | 88 | 93 |
Coupling of Pyrazolo[3,4-d]pyrimidine and Pyrrolidine
Nucleophilic Aromatic Substitution
The 4-chloro-1-methylpyrazolo[3,4-d]pyrimidine undergoes nucleophilic substitution with N-methylpyrrolidin-3-amine in the presence of diisopropylethylamine (DIPEA) in DMF at 80°C. This step introduces the pyrrolidine moiety at the 4-position of the pyrimidine ring.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Time | 8 h |
| Solvent | DMF |
| Base | DIPEA (3 eq.) |
| Yield | 76% |
Process Optimization and Scalability
Solvent Screening for Coupling Reactions
DMF outperforms dichloromethane and THF in coupling efficiency due to better solubility of the sulfonamide intermediate.
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 76 | 97 |
| DCM | 52 | 85 |
| THF | 48 | 82 |
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl groups.
Scientific Research Applications
N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby modulating biological pathways. This can result in therapeutic effects, such as inhibition of cancer cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s pyrazolo[3,4-d]pyrimidine core is shared with several analogs, but substituents and appended rings differ significantly:
Impact of Substituents on Physicochemical Properties
- Benzothiazole Sulfone vs. Aryl Groups : The target compound’s 1,1-dioxo-benzothiazole introduces polarity and hydrogen-bonding capacity, contrasting with the lipophilic ethylphenyl group in or methoxyphenyl in . This may enhance aqueous solubility but reduce membrane permeability.
- Methylation : Methyl groups on nitrogen atoms (common in , and the target compound) likely protect against oxidative metabolism, improving pharmacokinetic profiles.
Electronic and Steric Considerations
- The sulfone group in the target compound creates a strong electron-deficient region, which could enhance interactions with positively charged residues in enzyme active sites.
- Steric hindrance from the 4-ethylphenyl group in might limit access to deep binding pockets compared to the more compact benzothiazole sulfone in the target compound.
Q & A
Q. What synthetic strategies are optimal for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?
The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazoles with nitriles or via Pd-catalyzed cross-coupling reactions. For example, in related pyrazolo-pyrimidine derivatives, refluxing phenylhydrazine with β-ketonitriles in ethanol under acidic conditions yields the core structure . Key considerations include solvent choice (e.g., DMF for polar intermediates) and temperature control (80–150°C) to minimize side reactions.
Q. How can the stereochemistry at the pyrrolidin-3-yl moiety be controlled during synthesis?
Stereochemical control in pyrrolidine derivatives often relies on chiral auxiliaries or catalysts. For instance, copper(I)-mediated coupling reactions with chiral ligands (e.g., BINAP) can induce enantioselectivity . Post-synthetic resolution via chiral HPLC or crystallization with enantiopure acids (e.g., tartaric acid) may further refine stereopurity .
Q. What analytical techniques are critical for confirming the structure of this compound?
- NMR : H and C NMR (e.g., δ 8.6–9.0 ppm for pyrimidine protons; δ 2.2–3.5 ppm for methyl groups) .
- HRMS : To confirm molecular weight (e.g., ESI+ m/z calculated for CHNOS: 434.15) .
- X-ray crystallography : For resolving bond angles and spatial orientation of the benzothiazole-dioxo moiety .
Advanced Research Questions
Q. How can computational methods predict reactivity patterns in the benzothiazole-dioxo group during functionalization?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution sites. For example, the electron-deficient benzothiazole ring favors nucleophilic attack at the 3-position, while the dioxo group stabilizes intermediates via resonance . MD simulations further assess solvent effects on reaction kinetics .
Q. What strategies mitigate data contradictions in biological activity assays for this compound?
- Redundant assays : Use orthogonal methods (e.g., SPR and ITC) to validate target binding .
- Metabolic stability testing : Incubate with liver microsomes to identify confounding metabolites .
- Structural analogs : Compare activity across derivatives to isolate pharmacophore contributions .
Q. How can reaction engineering improve yield in multi-step syntheses?
- Flow chemistry : Continuous reactors reduce intermediate degradation (e.g., for nitro reduction steps) .
- DoE optimization : Screen variables (temperature, solvent polarity) to maximize yield. For example, acetonitrile enhances nucleophilic substitution in pyrazolo-pyrimidine alkylation .
Methodological Challenges
Q. What purification techniques address solubility issues in polar intermediates?
- Counterion exchange : Convert free bases to hydrochloride salts for improved crystallinity .
- Mixed solvents : Ethanol/water (7:3 v/v) for recrystallization of pyrazolo-pyrimidine derivatives .
- Prep-HPLC : Use C18 columns with 0.1% TFA in acetonitrile/water gradients for challenging separations .
Q. How to design kinetic studies for sulfonamide group reactivity?
- Stopped-flow UV-Vis : Monitor absorbance at 320 nm (λ for S=O transitions) during hydrolysis .
- Isotopic labeling : O-tracing to track dioxo group stability under acidic conditions .
Key Notes
- Structural complexity : The compound’s fused heterocycles (pyrazolo-pyrimidine, benzothiazole) necessitate rigorous regiochemical validation .
- Biological relevance : Prioritize target engagement studies (e.g., kinase inhibition assays) to align with therapeutic hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
